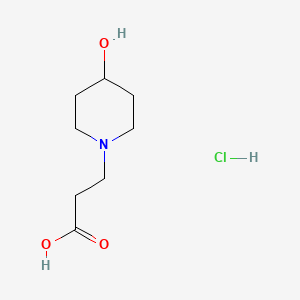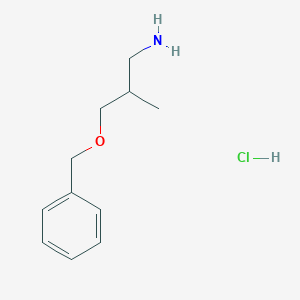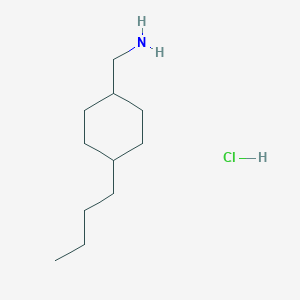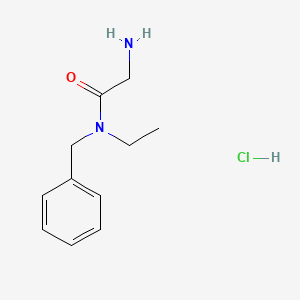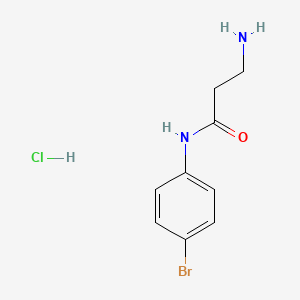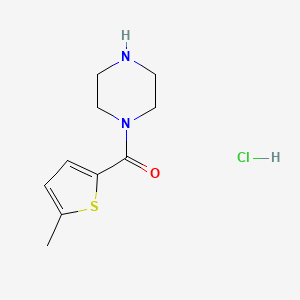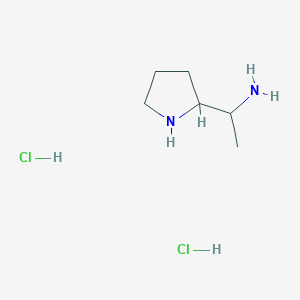![molecular formula C11H13ClF3N3 B1522085 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine CAS No. 914637-57-3](/img/structure/B1522085.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine
Vue d'ensemble
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine” is a chemical compound that contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also has a piperazine ring with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring and a piperazine ring. The pyridine ring carries a trifluoromethyl group and a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, similar compounds are known to participate in Suzuki–Miyaura coupling reactions .Applications De Recherche Scientifique
Anticonvulsant Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine compounds have shown potential in the field of anticonvulsant medication. Research indicated that derivatives with an aromatic ring at position-3 exhibited anticonvulsant activity in tests, especially when a chlorine atom was present at position-3 or 4 of the aromatic ring, showcasing strong anticonvulsant properties (Obniska et al., 2005).
Complex Formation for Therapeutic Applications
Studies on arylpiperazines derivatives have led to the synthesis of N-alkylpiperazines and subsequent formation of tridentate ligands for complexes with the fac-{Re(CO)3}+ core. These complexes showed varying coordination geometries and were synthesized for potential therapeutic applications (Wei et al., 2004).
Antibacterial and Tuberculostatic Activity
Research into pyrazine and pyridine derivatives has demonstrated antibacterial and tuberculostatic activities. Certain compounds were particularly effective against anaerobic bacteria and showed promising results in vitro for their activity towards various bacterial strains (Foks et al., 2005). Additional studies on pyrrolidin-2-one and pyrrolidine derivatives highlighted their antiarrhythmic and antihypertensive effects, suggesting a link with their alpha-adrenolytic properties (Malawska et al., 2002).
Photophysical and Computational Studies
Research has also extended into photophysical and computational studies of complexes, particularly those involving rhenium(I) tricarbonyl complexes with bipyrazine derivatives. These studies provide insights into the electronic and vibrational properties of these complexes (Kirgan et al., 2007).
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine derivatives, like “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine”, are important ingredients for the development of agrochemical and pharmaceutical compounds. With the increasing demand for these derivatives, it is expected that many novel applications will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors
Mode of Action
The exact mode of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine is currently unknown. It is likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the target, altering its conformation, and affecting its ability to perform its normal function .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in microbial fatty acid synthesis . The downstream effects of these interactions could include changes in cell viability and metabolism.
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cell viability and metabolism .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIQGNDIJOLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174450 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-57-3 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





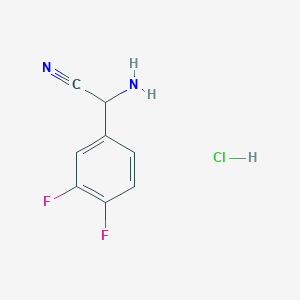
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)
